molecular formula C14H10ClFN2O2 B5118932 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide

4-chloro-3-[(4-fluorobenzoyl)amino]benzamide

Cat. No. B5118932
M. Wt: 292.69 g/mol
InChI Key: DLQNVOXBCUHYDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-[(4-fluorobenzoyl)amino]benzamide, also known as CFM-4, is a chemical compound that has been widely studied for its potential use in scientific research. This compound has a unique structure and properties that make it an attractive target for researchers in various fields.

Mechanism of Action

The mechanism of action of 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression and play a key role in cancer development and progression.
Biochemical and Physiological Effects:
4-chloro-3-[(4-fluorobenzoyl)amino]benzamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, and modulation of gene expression. 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide has also been shown to have anti-inflammatory and anti-oxidant properties, which may contribute to its potential therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide for lab experiments is its high potency and specificity, which allows researchers to study its effects on cells and tissues with a high degree of precision. However, one limitation of 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for research on 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide, including:
1. Further investigation of its mechanism of action and its effects on different types of cancer cells.
2. Development of new derivatives and analogs of 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide with improved solubility and pharmacokinetic properties.
3. Exploration of its potential use in combination with other drugs or therapies for cancer treatment.
4. Investigation of its effects on other diseases and conditions, such as neurodegenerative disorders and inflammation.
5. Development of new methods for the synthesis and purification of 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide, to facilitate its use in research and drug development.
In conclusion, 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide is a promising compound with a range of potential applications in scientific research. Its unique structure and properties make it an attractive target for further investigation, and its potential therapeutic effects make it a promising candidate for drug development.

Synthesis Methods

The synthesis of 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide involves several steps, including the reaction of 4-chloro-3-nitrobenzoic acid with 4-fluoroaniline, followed by reduction of the resulting nitro compound and subsequent acylation with benzoyl chloride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

4-chloro-3-[(4-fluorobenzoyl)amino]benzamide has been studied for its potential use in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. In neuroscience, 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide has been studied for its potential use as a tool to investigate the role of certain proteins in the brain. In drug discovery, 4-chloro-3-[(4-fluorobenzoyl)amino]benzamide has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

4-chloro-3-[(4-fluorobenzoyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFN2O2/c15-11-6-3-9(13(17)19)7-12(11)18-14(20)8-1-4-10(16)5-2-8/h1-7H,(H2,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQNVOXBCUHYDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)C(=O)N)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-[(4-fluorobenzoyl)amino]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.